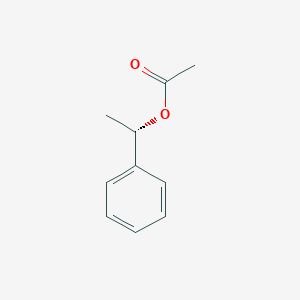

(s)-1-Phenylethyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(s)-1-Phenylethyl acetate is an organic compound belonging to the ester family. It is characterized by a pleasant, fruity aroma, making it a popular choice in the fragrance and flavor industries. The compound is derived from the esterification of (1S)-1-Phenylethanol and acetic acid.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-Phenylethyl acetate typically involves the esterification of (1S)-1-Phenylethanol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(1S)-1-Phenylethanol+Acetic AcidAcid Catalyst(1S)-1-Phenylethyl Acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, is also common to facilitate the esterification process. Additionally, azeotropic distillation is employed to remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

化学反应分析

Reaction Conditions

-

Reactants : (S)-1-phenylethanol and acetic acid

-

Catalyst : Acid catalyst (e.g., sulfuric acid)

-

Temperature : Typically heated under reflux

-

Apparatus : Round-bottom flask with a reflux condenser

This reaction proceeds by removing water produced during the esterification process to drive the equilibrium toward product formation.

Chemical Reactions Involving (S)-1-Phenylethyl Acetate

This compound can participate in several chemical reactions:

Hydrolysis

Hydrolysis of this compound can regenerate the starting materials, (S)-1-phenylethanol and acetic acid. This reaction can be catalyzed by acids or bases:

S 1 Phenylethyl Acetate+Water→ S 1 Phenylethanol+Acetic Acid

Transesterification

Transesterification reactions can occur when this compound reacts with other alcohols in the presence of a catalyst, leading to the formation of different esters.

Reaction with Nucleophiles

This compound can react with nucleophiles such as amines or alcohols under basic conditions, leading to the formation of new compounds through nucleophilic substitution mechanisms.

Research Findings on Reaction Mechanisms

Various studies have investigated the mechanisms underlying the reactions involving this compound:

Mechanism of Esterification

The mechanism for esterification involves several key steps:

-

Protonation of the carbonyl oxygen by the acid catalyst.

-

Nucleophilic attack by the alcohol on the electrophilic carbon.

-

Formation of a tetrahedral intermediate.

-

Elimination of water to form the ester.

Kinetic Studies

Kinetic studies on enzymatic reactions have shown that factors such as enzyme type, substrate concentration, and temperature significantly influence reaction rates and product yields . The use of Novozym 435 lipase has been highlighted for its efficiency in catalyzing these reactions.

Reaction Conditions for Hydrolysis

| Condition | Description |

|---|---|

| Reactants | This compound + Water |

| Catalyst | Acid or Base |

| Temperature | Room Temperature or Reflux |

| Products | (S)-1-Phenylethanol + Acetic Acid |

The comprehensive understanding of this compound's chemical reactions provides a foundation for further exploration in both academic research and industrial applications.

科学研究应用

Synthesis Applications

(S)-1-Phenylethyl acetate is primarily utilized in organic synthesis, particularly in the production of chiral intermediates. Its enantiomeric form is crucial for synthesizing various pharmaceuticals and agrochemicals.

Case Study: Enzymatic Synthesis

A study demonstrated the use of lipases as biocatalysts for the synthesis of this compound from racemic 1-phenylethanol. The research employed various lipases, including Candida antarctica lipase B and Novozyme 435 , under optimized conditions (n-hexane as solvent, 60°C, and specific substrate concentrations). The findings indicated a maximum yield of 61.49% after 24 hours, showcasing the efficiency of enzymatic processes in producing high-purity chiral compounds .

Biocatalysis

Biocatalysis plays a pivotal role in the production of this compound, leveraging enzymes to achieve high selectivity and efficiency.

Lipase-Mediated Reactions

Lipases have been extensively studied for their ability to catalyze the transesterification of 1-phenylethanol with acyl donors such as vinyl acetate. Research indicates that immobilized lipases can be reused multiple times without significant loss of activity, making them economically viable for industrial applications .

| Lipase Type | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| Free CALB | 51-56 | 86-99 |

| Immobilized BCL/GS | 24 | >99 |

This table summarizes the effectiveness of different lipase forms in catalyzing the reaction.

Pharmaceutical Applications

This compound is also significant in pharmaceuticals, where it serves as an intermediate for synthesizing various drugs. Its chiral nature is essential for developing enantiomerically pure compounds required in medicinal chemistry.

Pharmacological Insights

Research has highlighted its potential therapeutic applications, particularly in formulations that require specific stereochemistry for efficacy. The compound has been evaluated for its role in enhancing the solubility and bioavailability of certain drugs .

Food Chemistry

In food chemistry, this compound contributes to flavor profiles, particularly in the production of natural flavors and fragrances. It is commonly found in fruits and is used to impart a sweet aroma in food products.

Flavor Profile Analysis

A study on dessert wines revealed that this compound is a key aroma compound, contributing to the sensory characteristics that define wine quality . Gas chromatography-mass spectrometry (GC-MS) techniques have been employed to quantify its presence and assess its impact on flavor perception.

作用机制

The mechanism of action of (s)-1-Phenylethyl acetate in biological systems involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity aroma. In antimicrobial applications, the compound disrupts microbial cell membranes, leading to cell lysis and death.

相似化合物的比较

Similar Compounds

Ethyl Acetate: Another ester with a fruity aroma, commonly used as a solvent.

Methyl Acetate: A volatile ester used in coatings and adhesives.

Isopropyl Acetate: An ester with a similar structure, used as a solvent in coatings and inks.

Uniqueness

(s)-1-Phenylethyl acetate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its interaction with biological systems and its olfactory perception, making it distinct from other esters.

属性

CAS 编号 |

16197-93-6 |

|---|---|

分子式 |

C10H12O2 |

分子量 |

164.2 |

纯度 |

95% min. |

同义词 |

1S-Styrallyl acetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。